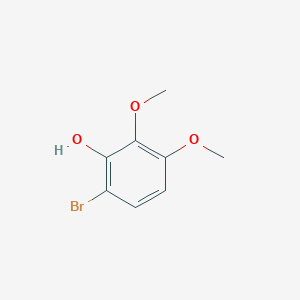
6-Bromo-2,3-dimethoxyphenol
Overview
Description
“6-Bromo-2,3-dimethoxyphenol” is an organic compound with the molecular formula C8H9BrO3 . It has a molecular weight of 233.06 and is a solid at room temperature . The compound is stored at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of brominated phenols like “6-Bromo-2,3-dimethoxyphenol” can be achieved through various methods. One such method involves the reaction between triphenylphosphine, dimethyl acetylenedicarboxylate, and 5-bromo-2-hydroxybenzaldehyde acid in the presence of dichloromethane . Another method involves aza Baylis Hillman, 1,3-rearrangement, and intramolecular amination reactions .
Molecular Structure Analysis
The InChI code for “6-Bromo-2,3-dimethoxyphenol” is 1S/C8H9BrO3/c1-11-6-4-3-5(9)7(10)8(6)12-2/h3-4,10H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Chemical Reactions Analysis
Bromophenols, including “6-Bromo-2,3-dimethoxyphenol”, are produced by electrophilic halogenation of phenol with bromine . The specific reactions that “6-Bromo-2,3-dimethoxyphenol” undergoes could depend on the conditions and reactants present.
Physical And Chemical Properties Analysis
“6-Bromo-2,3-dimethoxyphenol” is a solid at room temperature . It has a molecular weight of 233.06 and is stored at temperatures between 2-8°C .
Scientific Research Applications
1. Antiviral Research
- Application : 6-Bromo-2,3-dimethoxyphenol has been used in the synthesis of 6-bromo-2,3-disubstitued-4(3H)-quinazolinones, which were tested for antiviral activity .
- Method : The compounds were synthesized by condensation of 6-bromo-2-substituted-benzoxazin-4-one with trimethoprim, pyrimethamine, and lamotrigine .
- Results : One of the synthesized compounds, 6-Bromo-2-phenyl-3-[(4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl]-4(3H)-quinazolinone, exhibited potent antiviral activity with a MIC of 1.92 mg/ml against vaccinia virus in E6SM cell culture .
2. Synthesis of Salvianolic Acid A
- Application : 6-Bromo-2,3-dimethoxyphenol is a key intermediate in the synthesis of salvianolic acid A .
- Method : The specific synthesis method is not detailed in the source .
- Results : The successful synthesis of salvianolic acid A was reported, but no further details were provided .
3. Spectrophotometric Detection of Sn(II)
- Application : A compound similar to 6-Bromo-2,3-dimethoxyphenol, namely 6-bromo-3-hydroxy-2-(5-methylfuran-2-yl)-4H-chromen-4-one, has been used for the spectrophotometric detection of Sn(II) .
- Method : The specific method of application is not detailed in the source .
- Results : The study reported the successful detection of Sn(II), but no further details were provided .
Safety And Hazards
The safety information for “6-Bromo-2,3-dimethoxyphenol” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .
Relevant Papers
The relevant papers for “6-Bromo-2,3-dimethoxyphenol” include studies on the synthesis and characterization of brominated phenols . These papers provide valuable insights into the properties and potential applications of “6-Bromo-2,3-dimethoxyphenol”.
properties
IUPAC Name |
6-bromo-2,3-dimethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO3/c1-11-6-4-3-5(9)7(10)8(6)12-2/h3-4,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFHKBHNESVSIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80552951 | |
| Record name | 6-Bromo-2,3-dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80552951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,3-dimethoxyphenol | |
CAS RN |
114605-75-3 | |
| Record name | 6-Bromo-2,3-dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80552951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


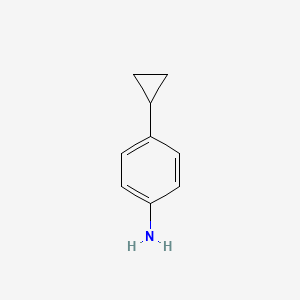
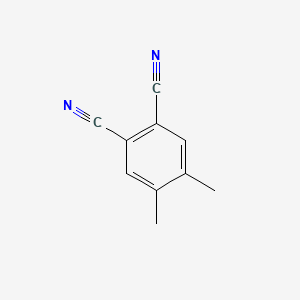
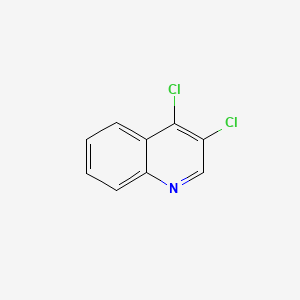
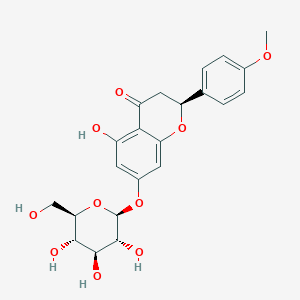
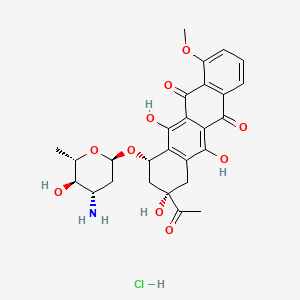
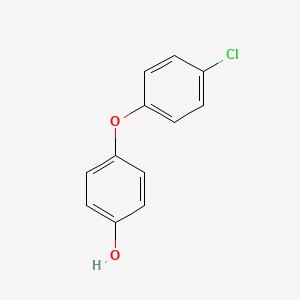
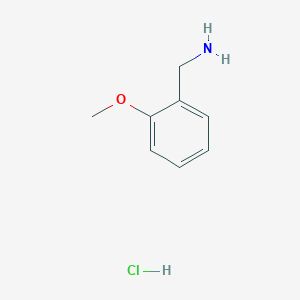
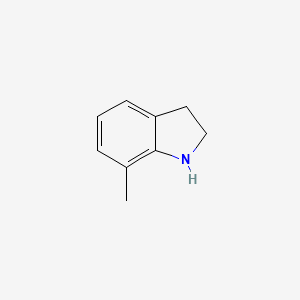
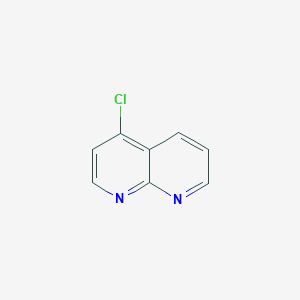
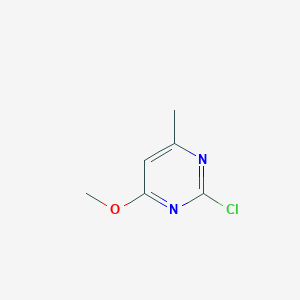
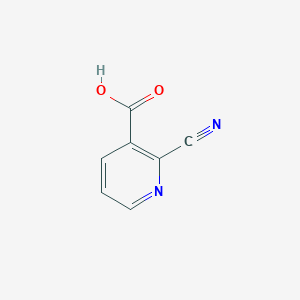
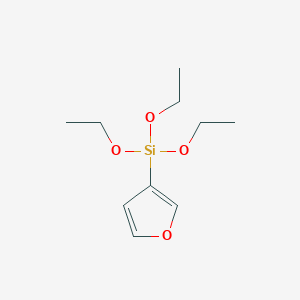
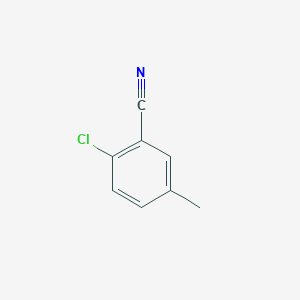
![7-Chloro-5-methoxythieno[3,2-b]pyridine](/img/structure/B1589907.png)